
1-(4-Aminophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Aminophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone is a chemical compound with the molecular formula C13H15N5O and a molar mass of 257.2911 g/mol . This compound is known for its unique structure, which combines an aminophenyl group with a pyrimidinyl hydrazone moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 1-(4-Aminophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone typically involves the reaction of 1-(4-aminophenyl)ethanone with 4-hydroxy-6-methyl-2-pyrimidinyl hydrazine under specific reaction conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(4-Aminophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as chromium trioxide or oxygen in the air.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the aminophenyl group, using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4-Aminophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Aminophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties are believed to be due to its ability to donate electrons and neutralize free radicals . The compound may also interact with enzymes and receptors in biological systems, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
1-(4-Aminophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone can be compared with other similar compounds, such as:
1-(2-Hydroxy-4-methoxyphenyl)ethanone: This compound has a similar structure but with different substituents on the phenyl ring.
Furaneol and Maltol: These compounds also exhibit antioxidant properties and are structurally related to the pyrimidinyl hydrazone moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H15N5O |
|---|---|
Poids moléculaire |
257.29 g/mol |
Nom IUPAC |
2-[(2E)-2-[1-(4-aminophenyl)ethylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H15N5O/c1-8-7-12(19)16-13(15-8)18-17-9(2)10-3-5-11(14)6-4-10/h3-7H,14H2,1-2H3,(H2,15,16,18,19)/b17-9+ |
Clé InChI |
BIKKGLWZIUKTFP-RQZCQDPDSA-N |
SMILES isomérique |
CC1=CC(=O)NC(=N1)N/N=C(\C)/C2=CC=C(C=C2)N |
SMILES canonique |
CC1=CC(=O)NC(=N1)NN=C(C)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


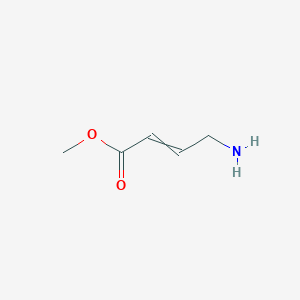
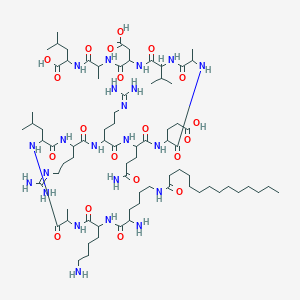
![1-{[(1-hexyl-1H-benzimidazol-2-yl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B13383134.png)
![2-[6-(Cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B13383137.png)
![6-(1-Hydroxyethyl)-7-oxo-3-(oxolan-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13383140.png)
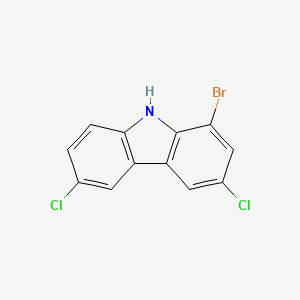
![2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B13383160.png)
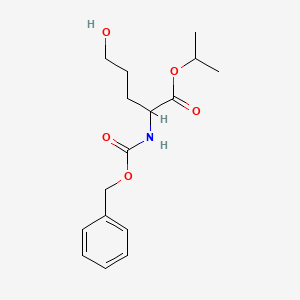
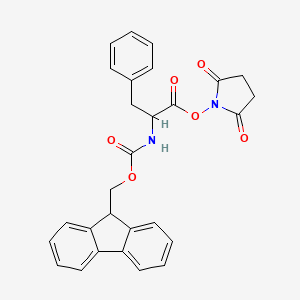
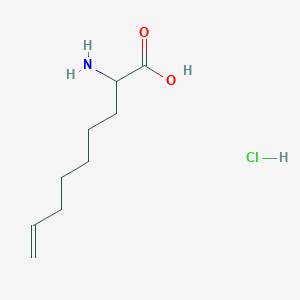
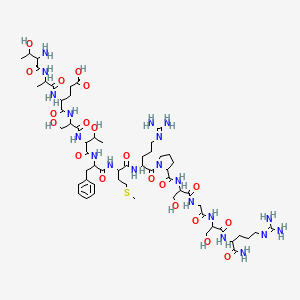
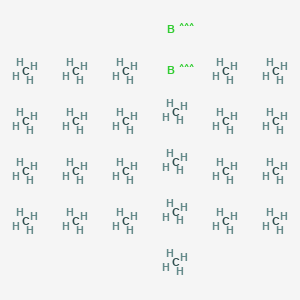
![4-Hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),8,10,15,18-octaen-12-one](/img/structure/B13383195.png)
![N-[6,7-dimethyl-5-(1-octylpyridin-1-ium-3-carbonyl)-4-oxo-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide](/img/structure/B13383196.png)
